molecular formula C13H15NO B178529 6-Methoxy-1,2,3,4-tetrahydrocarbazole CAS No. 13070-45-6

6-Methoxy-1,2,3,4-tetrahydrocarbazole

Cat. No. B178529
CAS RN: 13070-45-6
M. Wt: 201.26 g/mol
InChI Key: LJUKCUCBMZNDOR-UHFFFAOYSA-N
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Description

6-Methoxy-1,2,3,4-tetrahydrocarbazole is a chemical compound with the molecular formula C13H15NO . It has a molecular weight of 201.27 . The IUPAC name for this compound is methyl 2,3,4,9-tetrahydro-1H-carbazol-6-yl ether .


Synthesis Analysis

The synthesis of tetrahydrocarbazoles (THCs), which includes 6-Methoxy-1,2,3,4-tetrahydrocarbazole, has been a subject of interest in recent years . Various synthetic methodologies have been developed, including ring-opening reactions of donor-acceptor cyclopropanes, metal-catalyzed C-C/C-N bond formation, cycloaddition, and conjugate addition . The Fischer indole synthesis approach is a common method used for the preparation of the tetrahydrocarbazole scaffold .


Molecular Structure Analysis

The molecular structure of 6-Methoxy-1,2,3,4-tetrahydrocarbazole consists of a five-membered pyrrole ring fused with a benzene ring on one side and a cyclohexane ring on the other . The compound also contains a methoxy group attached to the sixth carbon of the carbazole ring .


Chemical Reactions Analysis

The tetrahydrocarbazole motif is ubiquitous in natural products and biologically active compounds . It can serve as a favorable synthetic intermediate or precursor en-route to desired complex natural products . The regioselectivity observed in the oxidation of substituted tetrahydrocarbazoles was explained by the allyl oxidation mechanism of this reaction, with the initial preferential attack at the more nucleophilic β-carbon atom of the indole ring .


Physical And Chemical Properties Analysis

6-Methoxy-1,2,3,4-tetrahydrocarbazole is a solid at room temperature . It should be stored in a sealed container in a dry environment at room temperature .

Scientific Research Applications

Use as Chemical Reagents, Organic Intermediates, Fine Chemicals, and Pharmaceutical Research and Development

  • Scientific Field : Organic Chemistry and Pharmaceutical Research .
  • Summary of the Application : 6-Methoxy-1,2,3,4-tetrahydroquinoline is used as a chemical reagent, an organic intermediate, and in the development of fine chemicals and pharmaceuticals .
  • Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures would depend on the particular chemical reaction or pharmaceutical development process being undertaken. Unfortunately, the specific technical details or parameters are not provided .
  • Results or Outcomes : The outcomes would also depend on the specific application. In general, the use of this compound can facilitate various chemical reactions and contribute to the development of new pharmaceuticals .

Use in the Synthesis of Fluorophores

  • Scientific Field : Biochemical and Biophysical Research .
  • Summary of the Application : 1-keto-1,2,3,4-tetrahydrocarbazoles, which can be derived from 6-Methoxy-1,2,3,4-tetrahydrocarbazole, are important synthetic intermediates used to obtain carbazole derivatives. Several members of this family emit fluorescence on photoexcitation .
  • Methods of Application or Experimental Procedures : The synthesis of these fluorophores involves organic chemistry techniques for effective chemical structure tailoring .
  • Results or Outcomes : These fluorophores have been utilized for visualizing biological processes in living cells and organisms. They are extremely essential for visualizing a biochemical process .

Synthesis of Tetrahydrocarbazoles

  • Scientific Field : Organic Chemistry .
  • Summary of the Application : The tetrahydrocarbazole (THC) motif is ubiquitous in natural products and biologically active compounds. THCs can serve as favorable synthetic intermediates or precursors en-route to desired complex natural products .
  • Methods of Application or Experimental Procedures : The synthesis of THCs involves various strategies including ring opening reactions of donor–acceptor cyclopropanes, metal-catalyzed C–C/C–N bond formation, cycloaddition, conjugate addition, and miscellaneous reactions .
  • Results or Outcomes : The outcomes would depend on the specific application. In general, the use of this compound can facilitate the synthesis of various complex natural products .

Preparation of Biologically Active Tetrahydrocarbazoles

  • Scientific Field : Medicinal Chemistry .
  • Summary of the Application : Tetrahydrocarbazole (THCz) structure is majorly present in natural products and biologically active compounds . THCz have received a lot of attention in medicinal chemistry and possess a wide variety of potential pharmacological activities such as anti-Alzheimer, antimicrobial, hypoglycemic, antifungal, anticancer, antipsychotic activity, and antiemetic, anti-inflammatory, etc .
  • Methods of Application or Experimental Procedures : Various research groups synthesized tetrahydrocarbazoles based on Fischer indole method using starting material phenyl hydrazine and cyclohexanone using conventional, microwave and catalyst approach .
  • Results or Outcomes : This review will be helpful to synthetic and medicinal chemist to find selective method for the preparation of 1,2,3,4-Tetrahydrocarbazoles with good percentage yield and less time. This review will also useful to medicinal chemist to design new biologically active tetrahydrocarbazoles based on reported synthetic methods .

Synthesis of Aspidospermidine Alkaloids

  • Scientific Field : Organic Chemistry .
  • Summary of the Application : 6-Methoxy-1,2,3,4-tetrahydrocarbazole is used in the synthesis of aspidospermidine alkaloids .
  • Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures would depend on the particular chemical reaction or pharmaceutical development process being undertaken .
  • Results or Outcomes : The outcomes would also depend on the specific application. In general, the use of this compound can facilitate various chemical reactions and contribute to the development of new pharmaceuticals .

Antibacterial and Antifungal Properties

  • Scientific Field : Medicinal Chemistry .
  • Summary of the Application : 6-Methoxy-1,2,3,4-tetrahydrocarbazole derivatives have shown antibacterial and antiyeast properties in addition to suppressing the growth of phytopathogenic fungi .
  • Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures would depend on the particular chemical reaction or pharmaceutical development process being undertaken .
  • Results or Outcomes : The outcomes would also depend on the specific application. In general, the use of this compound can facilitate various chemical reactions and contribute to the development of new pharmaceuticals .

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed and may cause an allergic skin reaction . Precautionary measures include avoiding contact with skin and eyes, and using personal protective equipment .

Future Directions

The tetrahydrocarbazole motif, including 6-Methoxy-1,2,3,4-tetrahydrocarbazole, is a subject of ongoing research due to its presence in natural products and biologically active compounds . Future research will likely continue to explore new synthetic methods for tetrahydrocarbazoles and their potential applications in medicinal chemistry .

properties

IUPAC Name

6-methoxy-2,3,4,9-tetrahydro-1H-carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO/c1-15-9-6-7-13-11(8-9)10-4-2-3-5-12(10)14-13/h6-8,14H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJUKCUCBMZNDOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC3=C2CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methoxy-1,2,3,4-tetrahydrocarbazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
35
Citations
DJ Davies, PJ Garratt, DA Tocher… - Journal of medicinal …, 1998 - ACS Publications
Tetrahydrocyclopent[b]indoles, tetrahydrocarbazoles, and hexahydrocyclohept[b]indoles have been prepared as melatonin analogues to investigate the nature of the binding site of the …
Number of citations: 87 pubs.acs.org
MJ Flores, B Mai, JM Tanski - Acta Crystallographica Section E …, 2023 - scripts.iucr.org
9-Methoxy-3,4,5,6-tetrahydro-1H-benzo[b]azonine-2,7-dione, C13H15NO3, (I), and 6-methoxy-1,2,3,4-tetrahydrocarbazole, C13H15NO, (II), represent the structures of a benzoazonine …
Number of citations: 6 scripts.iucr.org
DW Clack, AH Jackson, N Prasitpan… - Journal of the Chemical …, 1982 - pubs.rsc.org
Deuterium labelling experiments show that the boron trifluoride-catalysed cyclisation at 90 C of 4-(5-methoxyindol-3-yl)butanol (1e) to 6-methoxytetrahydrocarbazole (11a) occurs by …
Number of citations: 7 pubs.rsc.org
F Zhao, ZQ Liu - Journal of Biochemical and Molecular …, 2009 - Wiley Online Library
The antioxidant properties of 1,2,3,4‐tetra‐hydrocarbazole, 6‐methoxy‐1,2,3,4‐tetrahydrocar‐bazole (MTC), 2,3‐dimethylindole, 5‐methoxy‐2,3‐dimethylindole, and indole were …
Number of citations: 25 onlinelibrary.wiley.com
EC Creencia, M Tsukamoto… - Journal of Heterocyclic …, 2011 - Wiley Online Library
The Fischer indole synthesis was carried out using microwaves instead of conventional heating procedures. When the mixture of phenylhydrazine, cyclohexanone and zinc chloride …
Number of citations: 39 onlinelibrary.wiley.com
T Surendiran, S Balasubramanian… - Organic Chemistry: An …, 2008 - m.headtowall.com
Fischer indole synthesis by thermal cyclization using glacial acetic acid is remains the most commonly employed method for the preparation of indoles [1]. Some other reagents such as …
Number of citations: 2 m.headtowall.com
TD Montgomery, Y Zhu, N Kagawa, VH Rawal - Organic letters, 2013 - ACS Publications
A set of general methods for the palladium-catalyzed decarboxylative C3-allylation and C3-benzylation of indoles, starting from the corresponding N-alloc and N-Cbz indoles, …
Number of citations: 84 pubs.acs.org
S Vonhoff - 1994 - search.proquest.com
The pineal hormone melatonin plays a major role in the regulation of seasonal cycles and the control of circadian rhythms in mammals, reptiles and birds. The emerging potential of …
Number of citations: 3 search.proquest.com
T Barf, H Wikström, PJ Pauwels, C Palmier… - Bioorganic & medicinal …, 1998 - Elsevier
A number of sulfonic acid ester derivatives of serotonin (5-hydroxytryptamine; 5-HT; 1) were prepared and their affinities are compared to that of the reference compound 5-[[(…
Number of citations: 4 www.sciencedirect.com
H Pickering, S Sword, S Vonhoff, R Jones… - British journal of …, 1996 - ncbi.nlm.nih.gov
The pineal hormone melatonin exerts its biological effects through specific, high affinity G-protein coupled receptors. Recently, three melatonin receptor subtypes (Mel1a, Mel1b and …
Number of citations: 27 www.ncbi.nlm.nih.gov

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